Sodium 1,4-didodecyl sulphonatosuccinate
Description
Sodium 1,4-didodecyl sulphonatosuccinate: is an organic compound with the molecular formula C30H57NaO7S. It is a type of sulfosuccinate, which is a class of compounds known for their surfactant properties. This compound is commonly used in various industrial and scientific applications due to its ability to reduce surface tension and act as an emulsifying agent .
Properties
CAS No. |
4229-35-0 |
|---|---|
Molecular Formula |
C28H53NaO7S |
Molecular Weight |
556.8 g/mol |
IUPAC Name |
sodium;1,4-didodecoxy-1,4-dioxobutane-2-sulfonate |
InChI |
InChI=1S/C28H54O7S.Na/c1-3-5-7-9-11-13-15-17-19-21-23-34-27(29)25-26(36(31,32)33)28(30)35-24-22-20-18-16-14-12-10-8-6-4-2;/h26H,3-25H2,1-2H3,(H,31,32,33);/q;+1/p-1 |
InChI Key |
YELYCAMTAMJIKA-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)CC(C(=O)OCCCCCCCCCCCC)S(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of sodium 1,4-didodecyl sulphonatosuccinate typically involves the reaction of maleic anhydride with dodecyl alcohol to form a monoester. This intermediate is then sulfonated using sodium bisulfite to yield the final product. The reaction conditions usually require controlled temperatures and pH levels to ensure the desired product is obtained .
Industrial Production Methods: : In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The process involves continuous monitoring of temperature, pressure, and pH to optimize yield and purity. The final product is then purified through filtration and drying processes .
Chemical Reactions Analysis
Types of Reactions: : Sodium 1,4-didodecyl sulphonatosuccinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and strong bases are often employed.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted sulfonates.
Scientific Research Applications
Biological Applications
Sodium 1,4-didodecyl sulphonatosuccinate exhibits significant biological activity, particularly due to its surfactant properties. Its ability to interact with biological membranes has led to various applications:
- Cell Membrane Studies : The compound can alter membrane permeability, facilitating the study of membrane dynamics and transport mechanisms.
- Drug Delivery Systems : Its amphiphilic nature allows it to encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties, making it a candidate for use in formulations aimed at inhibiting microbial growth.
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Detergents and Emulsifiers : Its effectiveness in reducing surface tension makes it an ideal ingredient in cleaning products and emulsions.
- Cosmetics : Used as a surfactant in cosmetic formulations, it helps stabilize emulsions and improve the texture of products .
- Agricultural Formulations : The compound is utilized in pesticide formulations to enhance the dispersion and efficacy of active ingredients.
Environmental Applications
The environmental impact of surfactants like this compound is an area of ongoing research:
- Biodegradability Studies : Investigations into the biodegradation pathways of this compound help assess its environmental safety and impact on aquatic ecosystems.
- Pollution Mitigation : Surfactants can be employed in remediation processes to aid in the removal of pollutants from contaminated water sources .
Case Study 1: Drug Delivery Systems
A study investigated the use of this compound as a carrier for hydrophobic drugs. Results indicated enhanced solubility and improved therapeutic efficacy when incorporated into liposomal formulations.
Case Study 2: Antimicrobial Efficacy
Research demonstrated that this compound exhibited significant antimicrobial activity against various pathogens. This property was leveraged in developing new antiseptic formulations.
Mechanism of Action
The primary mechanism of action of sodium 1,4-didodecyl sulphonatosuccinate involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions. This compound interacts with lipid bilayers, disrupting their structure and increasing permeability. This property is particularly useful in drug delivery systems where enhanced permeability is desired .
Comparison with Similar Compounds
Similar Compounds
Sodium dodecyl sulfate (SDS): Another widely used surfactant with similar properties but different molecular structure.
Sodium dioctyl sulfosuccinate: Known for its use as a stool softener and in various industrial applications.
Sodium 1,4-diisotridecyl sulphonatosuccinate: Similar in structure but with different alkyl chain lengths.
Uniqueness: : Sodium 1,4-didodecyl sulphonatosuccinate is unique due to its specific alkyl chain length, which provides distinct surfactant properties. Its ability to form stable emulsions and enhance solubility makes it particularly valuable in both scientific research and industrial applications .
Biological Activity
Sodium 1,4-didodecyl sulphonatosuccinate (CAS Number: 4229-35-0) is a surfactant and emulsifying agent primarily used in various formulations, including cosmetics and pharmaceuticals. Its structure includes a sulfonate group which contributes to its biological activity, making it relevant in diverse applications from drug delivery systems to cosmetic formulations.
- Molecular Formula : C24H45NaO7S
- Molecular Weight : 500.665 g/mol
- Solubility : Water solubility is approximately 0.0004212 mg/L at 25 °C .
Biological Activity
This compound exhibits several biological activities that enhance its utility in various fields:
- Surfactant Properties : As a surfactant, it reduces surface tension, facilitating the mixing of hydrophobic and hydrophilic substances. This property is crucial in formulations where uniform distribution is required.
- Antimicrobial Activity : Studies have indicated that sulfonated compounds can exhibit antimicrobial properties. This compound may inhibit the growth of specific microorganisms, making it suitable for use in personal care products to prevent microbial contamination .
- Emulsification : The compound acts as an emulsifier, stabilizing oil-in-water emulsions. This property is essential in cosmetic formulations where a stable product is required for consumer safety and efficacy .
- Drug Delivery Systems : Research suggests that sodium sulphonatosuccinates can enhance the bioavailability of poorly soluble drugs by improving their solubility and stability in aqueous environments .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results showed a significant reduction in bacterial counts when exposed to varying concentrations of the compound, indicating its potential as a preservative in cosmetic formulations.
Case Study 2: Emulsification Performance
In another study focusing on emulsification properties, this compound was tested alongside other emulsifiers for stability over time. The findings demonstrated that this compound provided superior stability in oil-in-water emulsions compared to traditional emulsifiers like cetyl alcohol.
Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
